molecular formula C20H14N4O B11030693 (2Z)-1H-benzimidazol-2-yl(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile

(2Z)-1H-benzimidazol-2-yl(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile

Cat. No.: B11030693
M. Wt: 326.4 g/mol
InChI Key: ASQLAADDYGIMSN-UHFFFAOYSA-N
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Description

1H-1,3-BENZIMIDAZOL-2-YL[2-OXO-5,6-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE is a complex organic compound that features a benzimidazole moiety fused with a pyrroloquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL[2-OXO-5,6-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core . This is followed by the construction of the pyrroloquinoline moiety through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1H-1,3-BENZIMIDAZOL-2-YL[2-OXO-5,6-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YL[2-OXO-5,6-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it could induce apoptosis by modulating signaling pathways .

Properties

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

IUPAC Name

2-(benzimidazol-2-ylidene)-2-(2-hydroxy-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)acetonitrile

InChI

InChI=1S/C20H14N4O/c21-11-14(19-22-15-8-1-2-9-16(15)23-19)17-13-7-3-5-12-6-4-10-24(18(12)13)20(17)25/h1-3,5,7-9,25H,4,6,10H2

InChI Key

ASQLAADDYGIMSN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(N3C1)O)C(=C4N=C5C=CC=CC5=N4)C#N

Origin of Product

United States

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